molecular formula C18H24N4O2 B6965357 4-(4-cyano-2-methylbenzoyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide

4-(4-cyano-2-methylbenzoyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide

Cat. No.: B6965357
M. Wt: 328.4 g/mol
InChI Key: ALUWEFKORSHWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-cyano-2-methylbenzoyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a cyano group and a methylbenzoyl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

4-(4-cyano-2-methylbenzoyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-10-14(11-19)6-7-15(13)16(23)22-9-8-21(12-18(22,2)3)17(24)20(4)5/h6-7,10H,8-9,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUWEFKORSHWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)N2CCN(CC2(C)C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-2-methylbenzoyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of N,N,3,3-tetramethylpiperazine with 4-cyano-2-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyano-2-methylbenzoyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(4-carboxy-2-methylbenzoyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide.

    Reduction: Formation of 4-(4-aminomethyl-2-methylbenzoyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide.

    Substitution: Formation of various substituted benzoyl derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-cyano-2-methylbenzoyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-cyano-2-methylbenzoyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-2-methylbenzoyl chloride: A precursor in the synthesis of the target compound.

    N,N,3,3-tetramethylpiperazine: Another precursor used in the synthesis.

    4-cyanobenzoic acid methyl ester: A structurally related compound with similar functional groups.

Uniqueness

4-(4-cyano-2-methylbenzoyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both cyano and methylbenzoyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.